Bicyclo[2.2.1]heptane-2,6-dithiol
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Overview
Description
2,6-Norbornanedithiol is an organosulfur compound derived from norbornane, a bicyclic hydrocarbon. This compound features two thiol groups (-SH) attached to the 2 and 6 positions of the norbornane skeleton. Thiol groups are known for their strong odor and reactivity, making 2,6-norbornanedithiol a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-norbornanedithiol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the norbornane skeleton. Subsequent functionalization introduces the thiol groups at the desired positions. One common method involves the use of thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions to introduce the thiol groups .
Industrial Production Methods
Industrial production of 2,6-norbornanedithiol may involve large-scale Diels-Alder reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Norbornanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form norbornane derivatives with reduced sulfur functionalities.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of thiol groups.
Sulfonic Acids: Formed through further oxidation.
Substituted Norbornanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Norbornanedithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its reactive thiol groups.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2,6-norbornanedithiol is primarily based on the reactivity of its thiol groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The thiol groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornanedithiol: Similar structure but with thiol groups at the 2 and 5 positions.
Norbornane Diol: Contains hydroxyl groups instead of thiol groups.
Norbornane Derivatives: Various derivatives with different functional groups attached to the norbornane skeleton
Uniqueness
2,6-Norbornanedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
89892-76-2 |
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Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-dithiol |
InChI |
InChI=1S/C7H12S2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2 |
InChI Key |
FFQIEEZJIHXEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C(C2)S)S |
Origin of Product |
United States |
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